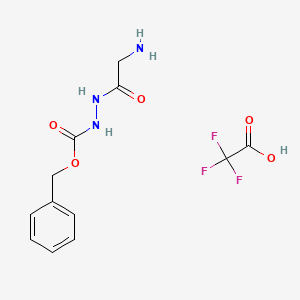

(Cbz-hydrazido)glycine trifluoroacetate salt

Description

Properties

IUPAC Name |

benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWUIPUGRJNRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718537 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19704-03-1 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (Cbz-hydrazido)glycine Trifluoroacetate Salt

This is a comprehensive technical guide on (Cbz-hydrazido)glycine trifluoroacetate salt , a specialized reagent used primarily in advanced peptide synthesis and bioconjugation.

Advanced Reagent for Peptide Hydrazide Synthesis & Ligation[1][2]

Part 1: Executive Summary

(Cbz-hydrazido)glycine trifluoroacetate (CAS: 19704-03-1) is a bifunctional building block designed for the precision synthesis of peptide hydrazides .[1] It serves as a critical intermediate in Native Chemical Ligation (NCL) strategies, allowing for the convergent assembly of large proteins and the functionalization of peptide C-termini.

Unlike standard amino acid derivatives, this molecule features a Carbobenzyloxy (Cbz or Z) protecting group on the hydrazide moiety (

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Structure

-

IUPAC Name: Benzyl 2-(aminoacetyl)hydrazinecarboxylate trifluoroacetate

-

Common Name: H-Gly-NHNH-Z · TFA

-

Synonyms: Glycine N'-benzyloxycarbonylhydrazide TFA salt

Molecular Structure:

Key Properties Table

| Property | Specification | Technical Note |

| Molecular Formula | Salt stoichiometry is typically 1:1. | |

| Molecular Weight | 337.25 g/mol | Free base MW: 223.23 g/mol . |

| Appearance | White to off-white crystalline powder | Hygroscopic; handle under inert atmosphere if possible. |

| Solubility | High: Water, MeOH, DMF, DMSOLow: | Dissolve in DMF/DMSO for coupling reactions. |

| Purity | TFA counterion content must be accounted for in stoichiometry. | |

| Storage | Degradation occurs via hydrolysis if exposed to moisture. |

Part 3: Synthetic Utility & Mechanisms

The Role in Peptide Hydrazide Ligation

The primary utility of (Cbz-hydrazido)glycine is to introduce a latent thioester surrogate at the C-terminus of a peptide. Peptide hydrazides are stable precursors that can be activated in situ (via oxidation to azide) to react with a thioester or directly with an amine in specific ligation protocols.

Mechanism of Action:

-

Coupling: The free amine (

) of the reagent reacts with the activated carboxyl group of an N-protected amino acid (e.g., Fmoc-AA-OPfp). -

Elongation: The peptide chain is extended from the N-terminus.

-

Deprotection: The Cbz group on the hydrazide remains stable during standard Fmoc/tBu deprotection cycles (TFA-stable).

-

Activation: The Cbz group is removed (Hydrogenolysis) to yield the free peptide hydrazide (

).

Structural Logic Diagram (DOT)

Figure 1: Workflow for utilizing (Cbz-hydrazido)glycine in peptide synthesis.[2][5][6][7]

Part 4: Experimental Protocols

Standard Coupling Protocol (Solution Phase)

Use this protocol to attach the reagent to the C-terminus of an N-protected amino acid.

Materials:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.1 eq)

-

Coupling Reagents: EDC·HCl (1.1 eq), HOBt (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Activation: Dissolve the N-protected amino acid, EDC, and HOBt in DMF. Stir at

for 15 minutes to form the active ester. -

Neutralization: In a separate vial, dissolve (Cbz-hydrazido)glycine TFA salt in minimal DMF. Add DIPEA dropwise to neutralize the TFA salt (pH ~8).

-

Coupling: Add the neutralized glycine solution to the activated amino acid mixture.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 h). -

Workup: Dilute with EtOAc. Wash sequentially with 10% citric acid, saturated

, and brine. Dry over -

Validation: Verify product mass via LC-MS (Expect Mass =

).

Activation for Ligation (Hydrazide to Azide)

Use this protocol to convert the final peptide hydrazide into an acyl azide for ligation.

Reagents:

-

Peptide Hydrazide (

) - (Sodium Nitrite)

Procedure:

-

Dissolve peptide hydrazide in buffer (6M Guanidine·HCl, 0.2M phosphate, pH 3.0) at

. -

Add

(10 eq) dropwise. -

Stir for 20 minutes at

. The hydrazide converts to the Peptide Azide ( -

Add a thiol (e.g., MPAA) to generate the thioester in situ for Native Chemical Ligation.

Part 5: Handling, Stability & Safety

The "TFA Salt" Factor

The presence of the trifluoroacetate counterion significantly impacts the handling of this reagent:

-

Hygroscopicity: TFA salts attract water. Weigh quickly and reseal containers immediately.

-

Acidity: Solutions in water/methanol will be acidic (pH ~2-3). Ensure sufficient base (DIPEA/NMM) is used during coupling to deprotonate the alpha-amine (

). -

Stoichiometry: When calculating equivalents, use the MW of the salt (337.25), not the free base.

Storage Conditions

-

Temperature: Store at

. -

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the hydrazide (though Cbz protection mitigates this, the salt is best kept inert).

-

Shelf Life: 12 months if properly sealed.

References

-

Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides for the construction of protein conjugates." Nature Protocols, 8(12), 2483-2495. Link

-

Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Link

-

Sigma-Aldrich. "(Cbz-hydrazido)glycine trifluoroacetate salt Product Specification." Link

-

BenchChem. "Cbz-hydrazido glycine trifluoroacetate salt Properties and Applications." Link

Sources

- 1. (Cbz-hydrazido)glycine Trifluoroacetate Salt - 19704-03-1 [benchchem.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (CBZ-HYDRAZIDO)GLYCINE TRIFLUOROACETATE SALT | 19704-03-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC [pmc.ncbi.nlm.nih.gov]

(Cbz-hydrazido)glycine trifluoroacetate salt synthesis and characterization

Synthesis, Characterization, and Application in Peptidomimetic Design[1][2][3][4]

Executive Summary & Chemical Identity[5]

(Cbz-hydrazido)glycine trifluoroacetate (CAS: 19704-03-1) is a specialized amino acid derivative serving as a critical building block in the synthesis of peptide hydrazides, aza-peptides, and protease inhibitors. Chemically defined as Glycine

Its strategic value lies in its orthogonal protection scheme : the Carbobenzoxy (Cbz/Z) group on the hydrazide remains stable under the acidic conditions used to deprotect the N-terminal amine (TFA salt formation) and during Boc-based Solid Phase Peptide Synthesis (SPPS). This allows for the precise, regioselective extension of the peptide chain at the N-terminus while preserving the C-terminal reactive handle for late-stage functionalization, such as hydrazone ligation.

| Property | Specification |

| IUPAC Name | Glycine |

| Formula | |

| Molecular Weight | 337.25 g/mol |

| Structure | |

| Solubility | Soluble in water, MeOH, DMF; Insoluble in |

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high purity, we employ a solution-phase strategy leveraging the orthogonality of Boc (acid-labile) and Cbz (hydrogenolysis-labile/acid-stable) protecting groups.

The Logic:

-

Direct Hydrazinolysis Avoidance: Reacting glycine esters directly with hydrazine often leads to double addition (dimerization) or polymerization.

-

Protected Hydrazine: We use Benzyl carbazate (

) as the nucleophile. This ensures only a single acyl substitution occurs. -

Boc-Gly-OH Precursor: The N-terminus of glycine must be protected with Boc to prevent self-coupling.

-

Selective Deprotection: The final step uses Trifluoroacetic Acid (TFA) to remove the Boc group. The Cbz group survives this harsh acidity, yielding the target mono-salt.

Figure 1: Retrosynthetic disconnection showing the assembly of the protected hydrazide followed by selective N-terminal deprotection.

Experimental Protocol

Phase A: Coupling (Synthesis of Boc-Gly-NH-NH-Cbz)

Reagents:

-

Boc-Gly-OH (10 mmol, 1.75 g)

-

Benzyl carbazate (

) (10 mmol, 1.66 g) -

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol) -

HOBt (Hydroxybenzotriazole) (11 mmol)

-

DCM (Dichloromethane) (50 mL, anhydrous)

-

DIEA (Diisopropylethylamine) (22 mmol)

Procedure:

-

Activation: In a round-bottom flask, dissolve Boc-Gly-OH in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Add Coupling Agents: Add HOBt and EDC

HCl. Stir for 15 minutes to generate the active ester. Why: HOBt suppresses racemization (less critical for Gly, but good practice) and prevents -

Nucleophile Addition: Add Benzyl carbazate followed by dropwise addition of DIEA.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with DCM (100 mL). Wash sequentially with:

-

10% Citric acid (removes unreacted amine/DIEA).

-

Saturated

(removes unreacted acid). -

Brine.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. The intermediate usually precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Phase B: Selective Deprotection (Synthesis of Target Salt)

Reagents:

Procedure:

-

Dissolution: Dissolve the intermediate (2 g) in DCM (10 mL).

-

Acidolysis: Add TFA (10 mL) dropwise at 0°C. Caution: Exothermic reaction.

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

-

Precipitation: Concentrate the solution to ~5 mL (do not dry completely). Add cold Diethyl Ether (100 mL) vigorously. The product will precipitate as a white solid.

-

Purification: Filter the solid under argon (hygroscopic). Wash 3x with cold ether.

-

Drying: Dry under high vacuum for 24 hours to remove trace TFA.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

- 10.0–10.5 ppm (s, 2H, Hydrazide NHs). Note: Two distinct peaks or broad singlets depending on conformation.

-

8.0–8.3 ppm (br s, 3H,

- 7.30–7.40 ppm (m, 5H, Aromatic Cbz).

-

5.10 ppm (s, 2H, Benzyl

-

3.65 ppm (s, 2H, Glycine

-

F NMR:

-

-74.0 to -76.0 ppm (s,

-

-74.0 to -76.0 ppm (s,

Mass Spectrometry (ESI-MS)

-

Positive Mode:

calculated for -

Note: The TFA counterion (113 Da) is usually lost in positive mode MS but may appear as a cluster.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz aromatic ring).

-

Requirement: >95% purity. Major impurity to watch for is the de-protected hydrazine (Gly-NHNH2) if the Cbz group was compromised (rare in TFA).

Applications in Drug Development[1]

This molecule acts as a "masked" reactive handle. The Cbz-hydrazide is chemically inert to standard SPPS coupling conditions, allowing the researcher to build a peptide sequence on the N-terminus.

Workflow:

-

Coupling: React (Cbz-hydrazido)glycine

TFA with a growing peptide chain or carboxylate drug payload. -

Deprotection: Remove Cbz via catalytic hydrogenation (

) or HF. -

Ligation: The liberated hydrazide (

) reacts specifically with aldehydes or ketones to form hydrazones —a common strategy for PEGylation, antibody-drug conjugates (ADCs), or cyclization.

Figure 2: Application workflow showing the transition from the TFA salt building block to a bioconjugate via hydrazone ligation.

References

-

National Institutes of Health (NIH). (2016). Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM). Retrieved from [Link]

-

ChemRxiv. (2025).[6] Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (Cbz-hydrazido)glycine Trifluoroacetate Salt - 19704-03-1 [benchchem.com]

- 3. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]

(Cbz-hydrazido)glycine Trifluoroacetate: A Versatile Synthon for Peptide Ligation and Enzyme Inhibition

Topic: (Cbz-hydrazido)glycine trifluoroacetate salt: Technical Guide for Peptide Ligation and Enzyme Inhibition Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

(Cbz-hydrazido)glycine trifluoroacetate salt (CAS: 19704-03-1) is a specialized amino acid derivative serving as a critical building block in peptide fragment condensation and medicinal chemistry .[1][2][3] Chemically defined as Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate trifluoroacetate , it consists of a glycine backbone where the C-terminal carboxyl group is modified into a benzyloxycarbonyl (Cbz or Z)-protected hydrazide.

In the research context, this compound acts as a masked reactive handle . The Cbz group protects the hydrazide functionality during peptide chain elongation, while the free amine (stabilized as a TFA salt) allows for standard acylation. Upon deprotection, the liberated hydrazide serves as a precursor for azide-based ligation or as a metal-chelating pharmacophore in enzyme inhibition studies.

Chemical Specifications

| Property | Detail |

| Systematic Name | Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate; trifluoroacetic acid |

| Formula | C |

| Molecular Weight | 337.25 g/mol |

| Functional Groups | Primary Amine (TFA salt), Cbz-Protected Hydrazide |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic; store at -20°C. Cbz group is stable to TFA (Boc-chemistry compatible). |

Mechanism of Action in Research Applications

The Hydrazide Ligation Pathway (Peptide Synthesis)

The primary utility of (Cbz-hydrazido)glycine is in the synthesis of peptide hydrazides, which are intermediates for the azide coupling method (a precursor to modern Native Chemical Ligation).

-

Incorporation: The compound is coupled to the C-terminus of a peptide fragment or used as a solution-phase reagent. The TFA salt ensures the amine is protonated and non-nucleophilic until activated by a base (e.g., DIEA).

-

Protection: The Cbz group exerts steric and electronic protection, preventing the hydrazide nitrogens from participating in nucleophilic attacks during subsequent coupling cycles.

-

Activation: Post-synthesis, the Cbz group is removed (typically via hydrogenolysis), revealing the free hydrazide (-CONHNH

). This hydrazide is then nitrosated to form an acyl azide (-CON

Enzyme Inhibition (PHM and CFTR)

Beyond synthesis, the core structure mimics the transition states of specific metalloenzymes:

-

Peptidylglycine α-Hydroxylating Monooxygenase (PHM): PHM catalyzes the C-terminal amidation of bioactive peptides. (Cbz-hydrazido)glycine acts as a substrate analog/inhibitor. The hydrazide moiety can chelate the catalytic copper cores (Cu

/Cu -

CFTR Modulation: Glycine hydrazides have been identified as pore-occluding inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), useful for creating models of secretory diarrhea.[9]

Experimental Workflows

Workflow A: Synthesis of Peptide Hydrazides via (Cbz-hydrazido)glycine

This protocol describes the solution-phase coupling of (Cbz-hydrazido)glycine to a protected amino acid (e.g., Boc-Phe-OH), followed by activation.

Reagents Required:

-

Boc-Phe-OH (or target peptide carboxylate)

-

EDC[4]·HCl and HOBt (Coupling agents)

-

N-Methylmorpholine (NMM) or DIEA

-

DMF (Solvent)

Step-by-Step Protocol:

-

Activation: Dissolve Boc-Phe-OH (1.0 equiv) in DMF. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir at 0°C for 15 minutes to generate the active ester.

-

Coupling: Add (Cbz-hydrazido)glycine TFA salt (1.1 equiv) to the reaction mixture. Immediately add NMM (2.5 equiv) to neutralize the TFA and liberate the amine.

-

Critical Note: The pH must be adjusted to ~8.0 immediately to ensure the amine reacts before the active ester hydrolyzes.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS (Target mass: Boc-Phe-Gly-NHNH-Cbz).

-

Workup: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO

, and brine. Dry over Na -

Deprotection (Cbz Removal): Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 1 atm (balloon) for 2–4 hours. Filter catalyst.

-

Result: Boc-Phe-Gly-NHNH

(Ready for azide activation).

-

Workflow B: Visualization of the Ligation Pathway

The following diagram illustrates the transformation of (Cbz-hydrazido)glycine from a raw material to a ligated peptide product.

Figure 1: The strategic application of (Cbz-hydrazido)glycine in peptide fragment condensation, highlighting the transformation from protected precursor to reactive acyl azide.

Technical Specifications & Quality Control

Handling the TFA Salt

The trifluoroacetate counterion significantly impacts the molecular weight (MW) and stoichiometry.

-

Free Base MW: ~223.23 g/mol

-

Salt MW: 337.25 g/mol [9]

-

Stoichiometry: When calculating equivalents for reactions, use the salt MW. Failure to account for the TFA mass will result in under-loading of the reagent (approx. 33% error).

-

Neutralization: The salt is acidic. In coupling reactions, at least 1 equivalent of tertiary base (DIEA or NMM) is required solely to neutralize the TFA associated with the amine, in addition to the base required for the reaction kinetics.

Analytical Verification (Self-Validating Protocol)

To ensure the integrity of the reagent before use, employ this 19F-NMR check:

-

Sample Prep: Dissolve 5 mg in D

O or DMSO-d6. -

Method: Run 19F-NMR (unprotonated).

-

Validation Criteria:

-

Signal: A sharp singlet at approximately -76.5 ppm confirms the presence of the Trifluoroacetate anion.

-

Integration: Compare the integration of the TFA signal (3F) against the aromatic protons of the Cbz group (5H) in 1H-NMR to confirm the salt stoichiometry (should be 1:1).

-

References

-

BenchChem. "(Cbz-hydrazido)glycine Trifluoroacetate Salt - Product Description and Applications." BenchChem Database. Accessed 2024.[11]

-

Merkler, D. J., et al. "Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM)." Biochemistry, vol. 38, no. 28, 1999.

-

Sigma-Aldrich. "(Cbz-hydrazido)glycine trifluoroacetate salt Product Sheet."[10] Merck KGaA. Accessed 2024.[11]

-

Muanprasat, C., et al. "Discovery of Glycine Hydrazide Pore-Occluding Inhibitors of Cystic Fibrosis Transmembrane Conductance Regulator." Journal of General Physiology, vol. 124, no. 2, 2004.

-

Alfa Chemistry. "CAS 19704-03-1 (Cbz-hydrazido)glycine trifluoroacetate salt."[1] Alfa Chemistry Catalog. Accessed 2024.[11]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | C10H13N3O3 | CID 7016126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. (Cbz-hydrazido)glycine trifluoroacetate salt [sigmaaldrich.com]

- 8. Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (Cbz-hydrazido)glycine Trifluoroacetate Salt - 19704-03-1 [benchchem.com]

- 10. C11h13n3o3-·-c2hf3o2 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

(Cbz-hydrazido)glycine trifluoroacetate salt molecular weight and formula

[1]

Chemical Identity & Core Specifications[1][2][3]

(Cbz-hydrazido)glycine trifluoroacetate is a specialized amino acid derivative used primarily as a precursor for generating peptide hydrazides.[1][2] It consists of a glycine residue where the C-terminal carboxyl group has been converted into a benzyloxycarbonyl (Cbz or Z) protected hydrazide, provided as a stable trifluoroacetate (TFA) salt to ensure the protonation of the N-terminal amine.[1]

Physicochemical Properties[1][3][4]

| Property | Specification |

| Common Name | (Cbz-hydrazido)glycine TFA salt |

| Systematic Name | Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate trifluoroacetate |

| Synonyms | H-Gly-NHNH-Z[1][3][4][5][6] · TFA; Glycine benzyloxycarbonylhydrazide TFA |

| CAS Number | 19704-03-1 |

| Molecular Formula | |

| Molecular Weight | 337.25 g/mol |

| Free Base Formula | |

| Solubility | Soluble in water, methanol, DMSO, DMF |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C, desiccated (Hygroscopic) |

Structural Visualization

The compound comprises three distinct functional regions: the trifluoroacetate counterion , the glycyl core (providing the free amine), and the Cbz-protected hydrazide tail.[1]

Caption: Structural decomposition of H-Gly-NHNH-Z · TFA showing the ionic association and protected C-terminus.[1]

Synthesis & Preparation

The synthesis of (Cbz-hydrazido)glycine TFA salt typically follows a convergent route, coupling a protected glycine derivative with benzyl carbazate (Cbz-hydrazine).[1]

Synthetic Route Logic

-

Protection: Start with Boc-Gly-OH (N-tert-butoxycarbonyl glycine) to ensure regioselective coupling at the carboxyl group.[1]

-

Coupling: React Boc-Gly-OH with Benzyl carbazate (

) using a carbodiimide coupling agent (e.g., EDC·HCl) to form the intermediate Boc-Gly-NHNH-Z .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) to remove the acid-labile Boc group while leaving the acid-stable Cbz group intact.[1]

-

Isolation: Precipitation (usually with diethyl ether) yields the target H-Gly-NHNH-Z[1] · TFA .

This "orthogonal protection" strategy is critical: the Boc group is removed by acid, while the Cbz group requires hydrogenolysis or strong acid (HF/HBr), ensuring the hydrazide remains masked during subsequent peptide chain assembly.[1]

Applications in Drug Development & Proteomics[1]

The primary utility of (Cbz-hydrazido)glycine lies in Peptide Hydrazide Ligation and Native Chemical Ligation (NCL) .[1] It serves as a robust "handle" for converting the C-terminus of a peptide into a reactive thioester surrogate.[1]

A. Peptide Hydrazide Synthesis

Unlike direct solid-phase synthesis of hydrazides (which can be prone to side reactions), using H-Gly-NHNH-Z as a solution-phase building block allows for the precise installation of the hydrazide moiety.[1]

-

Workflow: The free amine of the salt couples to the activated carboxyl group of a target molecule (Drug-COOH or Peptide-COOH).[1]

-

Result:

.

B. Native Chemical Ligation (NCL)

Peptide hydrazides are latent thioesters.[1] Once the Cbz group is removed, the free hydrazide can be oxidized to an azide, which reacts with a thiol to form a thioester for ligation.[1]

Mechanism of Action:

-

Coupling: Attach H-Gly-NHNH-Z to Peptide Fragment A.[1]

-

Unmasking: Remove Cbz (Hydrogenolysis:

). -

Activation: Oxidize Hydrazide (

) to Azide ( -

Ligation: React Azide with Thio-ester/Thiol to ligate with Fragment B (Cysteine-terminal).

Caption: Workflow for converting a carboxylic acid to a reactive peptide hydrazide using the Cbz-protected glycine precursor.

Experimental Protocols

Standard Coupling Protocol

Objective: Couple (Cbz-hydrazido)glycine TFA to a carboxylic acid (

-

Activation: Dissolve 1.0 eq of

in DMF. Add 1.1 eq of HATU (or EDC/HOBt) and 3.0 eq of DIPEA (Diisopropylethylamine).[1] Stir for 5 minutes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Note: DIPEA is crucial to neutralize the TFA salt of the glycine reagent.[1]

-

-

Addition: Add 1.1 eq of (Cbz-hydrazido)glycine TFA salt dissolved in minimal DMF.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift:

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

, and brine. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Deprotection (Cbz Removal)

Objective: Reveal the free hydrazide for ligation.

-

Dissolution: Dissolve the coupled product (

) in Methanol. -

Catalyst: Add 10% Pd/C (10% w/w of substrate).[1]

-

Hydrogenation: Stir under

atmosphere (balloon pressure) for 2–12 hours. -

Filtration: Filter through Celite to remove Pd/C.[1]

-

Result: The filtrate contains

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

-

BenchChem. (n.d.).[1] (Cbz-hydrazido)glycine Trifluoroacetate Salt - Product Specifications. Retrieved from (Verified CAS match).

-

ChemicalBook. (2024).[1] 19704-03-1: (Cbz-hydrazido)glycine trifluoroacetate salt.[1][2][3][4][5][7] Retrieved from .[1]

-

Fang, G. M., et al. (2011).[1] "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649.[1] (Contextual citation for Peptide Hydrazide Ligation).

-

PubChem. (n.d.).[1] Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. National Library of Medicine.[1] Retrieved from .[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. (Cbz-hydrazido)glycine Trifluoroacetate Salt - 19704-03-1 [benchchem.com]

- 3. (CBZ-HYDRAZIDO)GLYCINE TRIFLUOROACETATE SALT | 19704-03-1 [chemicalbook.com]

- 4. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | C10H13N3O3 | CID 7016126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19704-03-1 CAS Manufactory [m.chemicalbook.com]

- 6. GB2127831A - Intermediates in the preparation of caerulein - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

Technical Guide: Solubility Profile of (Cbz-hydrazido)glycine Trifluoroacetate Salt

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (Cbz-hydrazido)glycine trifluoroacetate salt . This document is structured for researchers in peptide chemistry, bioconjugation, and drug development.

Executive Summary

(Cbz-hydrazido)glycine trifluoroacetate salt (CAS: 19704-03-1) is a protected amino acid derivative featuring a free N-terminal amine (protonated as a TFA salt) and a C-terminal hydrazine protected by a Carbobenzyloxy (Cbz/Z) group.[1][2][3] Its amphiphilic nature—combining a hydrophilic ionic head group with a hydrophobic aromatic tail—dictates a specific solubility landscape.

-

Primary Solvents (Stock Solutions): DMSO, DMF (High Solubility).

-

Secondary Solvents (Reaction Media): Methanol, Water (Moderate/High, pH dependent).

-

Anti-Solvents (Precipitation): Diethyl Ether, Hexanes, pure Dichloromethane (DCM).

Physicochemical Profile & Structural Logic

To master the solubility of this compound, one must understand the competition between its functional groups.

The "Push-Pull" Solubility Mechanism

-

The Hydrophilic Head (

): The glycyl amine exists as a trifluoroacetate salt.[3] This ionic lattice provides high lattice energy but interacts strongly with polar protic solvents (Water, MeOH) and high-dielectric aprotic solvents (DMSO). -

The Hydrophobic Tail (Cbz-Hydrazide): The benzyl carbamate (Cbz) group is lipophilic and aromatic. It resists dissolution in pure water but drives solubility in organic solvents like alcohols and polar aprotic media.

Expert Insight: Because this molecule is essentially a surfactant (charged head, greasy tail), it may exhibit foaming in aqueous solutions. Care must be taken during reconstitution to avoid bubble entrapment.

Solubility Landscape & Solvent Selection[4]

The following data summarizes the solubility behavior based on polarity and dielectric constants.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Best for Stock Solutions. Disrupts ionic lattice and solvates the aromatic Cbz group. |

| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | Suitable for reactions; easy to remove via evaporation. |

| Aqueous | Water, PBS | Moderate to Good | The TFA salt enables water solubility, but the Cbz group may cause turbidity at high concentrations (>10 mg/mL). |

| Chlorinated | DCM, Chloroform | Low / Variable | The salt form is often insoluble in pure DCM. Requires 5-10% MeOH as a co-solvent to dissolve. |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Used as anti-solvents to precipitate the product after synthesis or purification. |

Experimental Protocols

Protocol A: Preparation of a High-Concentration Stock Solution (50 mM)

Objective: Create a stable stock for long-term storage or high-throughput screening.

-

Weighing: Accurately weigh 16.9 mg of (Cbz-hydrazido)glycine TFA salt into a microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF .

-

Why DMSO? It prevents hydrolysis of the hydrazide linker and suppresses aggregation.

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If particles persist, sonicate for 1-2 minutes at room temperature.

-

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Reconstitution for Biological Assays

Objective: Dissolve the compound in buffer without precipitating the hydrophobic Cbz moiety.

-

Pre-Solubilization: Dissolve the target amount in a minimal volume of DMSO (e.g., 10-20 µL).

-

Dilution: Slowly add the aqueous buffer (PBS or Water) to the DMSO solution while vortexing.

-

Critical Step: Do not add DMSO to the water; always add water to the DMSO concentrate to prevent "crashing out" (precipitation) due to rapid polarity shift.

-

-

pH Check: The TFA counterion is acidic. If the final concentration is high, check the pH. Neutralize with dilute NaOH or a buffered solution (e.g., 100 mM HEPES) if necessary to maintain physiological pH.

Visualization: Solvent Selection Strategy

The following decision tree guides the researcher in selecting the optimal solvent based on the intended downstream application.

Figure 1: Decision tree for solvent selection based on experimental intent.

Mechanistic Analysis & Handling Risks

The "TFA Effect"

The presence of Trifluoroacetic acid (TFA) is a double-edged sword:

-

Solubility Aid: It protonates the amine, preventing aggregation and improving solubility in polar media compared to the free base.

-

Acidity Risk: In unbuffered aqueous solutions, the TFA salt can lower the pH significantly (pH ~2-3 at high concentrations). This can be cytotoxic in cell assays or hydrolytic to sensitive groups. Always buffer the solution.

Hygroscopicity

TFA salts are notoriously hygroscopic.

-

Risk: Absorption of atmospheric water alters the effective molecular weight, leading to concentration errors.

-

Mitigation: Allow the vial to equilibrate to room temperature before opening. Store in a desiccator.

Stability of the Hydrazide

The hydrazide moiety (-NH-NH-) is nucleophilic and can be oxidized.

-

Avoid: Aldehyde/Ketone solvents (e.g., Acetone) unless a hydrazone formation is intended.

-

Avoid: Strong oxidizing agents.

References

-

BenchChem. (Cbz-hydrazido)glycine Trifluoroacetate Salt Product Information. Retrieved from

-

Cayman Chemical. Peptide Solubility Guidelines & TFA Salt Handling. Retrieved from

-

National Institutes of Health (NIH). Solubility of Amino Acid Salts and Hydrotropes. PubMed Central. Retrieved from

-

Sigma-Aldrich. Product Specification: (Cbz-hydrazido)glycine trifluoroacetate salt.[2] Retrieved from

Sources

Introduction: The Unassuming Power of the Hydrazido Group

An In-Depth Technical Guide to the Function of the Hydrazido Group in Peptide Chemistry

In the intricate world of peptide chemistry, the search for versatile, reliable, and efficient molecular tools is perpetual. Among the functional groups that have risen to prominence, the hydrazido group (R-CO-NH-NH₂) stands out for its remarkable utility and multifaceted nature. Once considered a simple derivative, it is now recognized as a cornerstone of modern peptide and protein engineering, drug development, and bioconjugation strategies. Its growing importance stems from its dual role: it can act as a stable, yet reactive, bioorthogonal handle for ligation, and it can serve as a masked precursor—a "crypto-thioester"—for the elegant construction of large, complex proteins.[1]

This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere listing of reactions. It delves into the causality behind experimental choices, providing a field-proven perspective on the function and application of the hydrazido group. We will explore its fundamental reactivity, its pivotal role in the chemical synthesis of proteins, and its application in cutting-edge therapeutic modalities like antibody-drug conjugates (ADCs).

Part 1: The Hydrazido Group as a Versatile Chemical Handle: Hydrazone Ligation

The most direct application of the hydrazido group is its reaction with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage. This condensation reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient coupling of molecules in complex biological environments.[2]

The Mechanism and Control of Hydrazone Formation

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[3] This process is highly dependent on pH. Mildly acidic conditions (typically pH 4.5-5.5) are optimal as they facilitate the dehydration step without significantly protonating the hydrazide, which would render it non-nucleophilic.[2] The reaction rate can be significantly enhanced through the use of nucleophilic catalysts like aniline, which form a more reactive protonated Schiff base intermediate.[2]

This controlled reactivity allows for the selective modification of peptides and proteins. For instance, a peptide containing a C-terminal hydrazide can be precisely attached to a carrier molecule, a polymer scaffold like PEG, or a solid surface functionalized with aldehyde groups.[4][5][6]

Caption: Hydrazone ligation workflow.

Exploiting Hydrazone Bond Stability in Drug Delivery

A key feature of the hydrazone bond is its tunable stability. While generally stable at physiological pH (7.4), it is susceptible to hydrolysis under the mildly acidic conditions found within cellular endosomes and lysosomes (pH 5.0-6.0).[3][7] This pH-lability is a critical design element in advanced drug delivery systems. A cytotoxic drug can be tethered to a targeting moiety (like an antibody or peptide) via a hydrazone linker. The resulting conjugate remains intact in the bloodstream, minimizing off-target toxicity. Upon internalization by the target cell, the acidic environment of the lysosome triggers the cleavage of the hydrazone bond, releasing the active drug precisely where it is needed.[5][7]

| Condition | pH Range | Hydrazone Bond Stability | Application Context |

| Systemic Circulation | ~7.4 | High | Minimizes premature drug release and off-target toxicity. |

| Tumor Microenvironment | 6.5 - 7.2 | Generally Stable | Provides sufficient stability for tumor targeting. |

| Endosome/Lysosome | 4.5 - 6.0 | Low (Labile) | Facilitates intracellular, triggered release of the payload. |

| Caption: pH-dependent stability of hydrazone linkages. |

Part 2: A Paradigm Shift in Protein Synthesis: Hydrazides as Thioester Surrogates

The total chemical synthesis of proteins, particularly those larger than 50-60 amino acids, relies on the principle of ligating smaller, synthetically accessible peptide fragments. The gold standard for this is Native Chemical Ligation (NCL), which traditionally requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. However, peptide thioesters can be prone to hydrolysis and are often challenging to synthesize and purify.

Peptide hydrazides have emerged as a superior alternative, functioning as stable, easily prepared precursors, or "crypto-thioesters".[1][8][9] This strategy has significantly expanded the scope and efficiency of protein synthesis.[1]

The Hydrazide-to-Thioester Conversion: A Two-Step Masterstroke

The hydrazide-based NCL method is a one-pot, two-step process that occurs under aqueous conditions, making it highly compatible with unprotected peptide fragments.[1]

-

Oxidation to Acyl Azide: The peptide hydrazide is first treated with an oxidizing agent, typically sodium nitrite (NaNO₂) at low temperature (-20 to -10°C) and acidic pH (3.0-4.0). This selectively converts the C-terminal hydrazide into a highly reactive acyl azide intermediate.[1][9][10]

-

In Situ Thiolysis and Ligation: A thiol, such as 4-mercaptophenylacetic acid (MPAA), is then added to the reaction mixture. The thiol rapidly attacks the acyl azide to generate the corresponding peptide thioester in situ. This newly formed thioester is immediately available to react with a second peptide fragment bearing an N-terminal cysteine, proceeding via the standard NCL mechanism to form a native peptide bond at the ligation site.[1]

This approach elegantly circumvents the premature degradation of sensitive thioesters and simplifies the overall synthetic workflow, enabling both sequential and highly efficient "one-pot" multi-segment ligations.[1][11][12]

Caption: Hydrazide-based Native Chemical Ligation.

Experimental Protocol: Solid-Phase Synthesis of a Peptide Hydrazide

The reliable synthesis of peptide hydrazides is a prerequisite for their use. Fmoc-based solid-phase peptide synthesis (SPPS) is the most common method.[10]

Objective: To synthesize a generic peptide with a C-terminal hydrazide using Fmoc-hydrazine 2-chlorotrityl chloride (2CTC) resin.

Materials:

-

Fmoc-hydrazine 2CTC resin[1]

-

Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HBTU/HATU)

-

Base: N,N-diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Methodology:

-

Resin Swelling: Swell the Fmoc-hydrazine 2CTC resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the hydrazine linker. Wash thoroughly with DMF.

-

First Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.8 eq.) and DIEA (8 eq.) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours. Double coupling is recommended for the first residue to ensure high efficiency.[13]

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the cycle of Fmoc deprotection and amino acid coupling for each subsequent residue in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the product identity and purity by mass spectrometry.

-

Part 3: Advanced Applications in Drug Development

The unique properties of the hydrazido group and its hydrazone derivative have positioned them as critical components in the design of sophisticated therapeutics.

Hydrazide Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety profile. Hydrazone linkers, formed from hydrazide-functionalized payloads or linkers, are widely used due to their desirable pH-sensitive cleavage properties.[5]

A prime example is Adcetris® (brentuximab vedotin), an ADC used to treat certain lymphomas. It employs a linker that is attached to the cytotoxic agent monomethyl auristatin E (MMAE) via a hydrazide moiety. This forms a hydrazone bond that is stable in the bloodstream but is efficiently cleaved within the acidic environment of the cancer cell's lysosomes, ensuring targeted drug release.[5]

Caption: Mechanism of a hydrazone-linked ADC.

Peptidomimetics and Library Synthesis

In drug discovery, modifying the peptide backbone is a common strategy to enhance stability against proteolysis and to constrain conformation. The hydrazone and hydrazide functionalities can be incorporated into N-substituted glycine (NSG) "peptoid" structures. This approach allows for the rapid, post-synthesis construction of diverse chemical libraries by reacting a resin-bound peptide-peptoid hybrid containing a hydrazide with a panel of different aldehydes or ketones, greatly accelerating the structure-activity relationship (SAR) studies.[14]

Conclusion and Future Outlook

The hydrazido group has transcended its role as a simple chemical curiosity to become an indispensable tool in peptide science. Its utility is elegantly demonstrated in two major areas: as a bioorthogonal handle for forming pH-sensitive hydrazone linkages and as a stable thioester surrogate that has revolutionized the chemical synthesis of proteins.[1] These functions have profound implications, enabling the construction of sophisticated drug delivery systems, facilitating the synthesis of previously inaccessible proteins with post-translational modifications, and accelerating the discovery of novel peptidomimetic therapeutics.[1][11][14]

As the fields of chemical biology and precision medicine continue to advance, the demand for robust and versatile chemical tools will only intensify. The hydrazido group, with its proven track record and inherent chemical versatility, is poised to remain at the forefront of innovation, empowering scientists to build more complex and functional biomolecules for both fundamental research and the development of next-generation therapies.

References

-

Bruckdorfer, T., Chelushkin, P. S., Polyanichko, K. V., Leko, M., Dorosh, M., & Burov, S. V. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Journal of Peptide Science, 24(S2), e3133. [Link]

-

Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 56(11), 1536-1544. [Link]

-

Polyanichko, K., Dorosh, M., Chelushkin, P., & Burov, S. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, e3563. [Link]

-

Waldmann, H., & Heuser, A. (2001). Phenylhydrazide as an Enzyme-Labile Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 66(26), 8970-8973. [Link]

-

Nishio, H., Lee, Y., & Kimura, T. (2003). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Peptide Science, 71(5), 589-595. [Link]

-

Cohen, R., Varkovoi, D., & Kopeček, J. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research, 30(8), 2117-2128. [Link]

-

Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Kawai, T., & Hojo, H. (2020). Hydrazide-Based Toolkit for Chemical Synthesis of Peptides and Proteins. The Journal of Organic Chemistry, 85(15), 9471-9480. [Link]

-

AxisPharm. (n.d.). Hydrazide PEG. [Link]

-

Stratton, M. B., Antos, J. M., & Francis, M. B. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(10), 1973-1981. [Link]

-

Fang, G., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1931-1940. [Link]

-

Bull, J. L., & Stupp, S. I. (2010). Drug release from hydrazone-containing peptide amphiphiles. Bioconjugate Chemistry, 21(8), 1546-1554. [Link]

-

Kent, S. B. H., & Fang, G. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie International Edition, 50(33), 7502-7504. [Link]

-

Wikipedia. (n.d.). Bioconjugation. [Link]

-

Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(8), 3094-3099. [Link]

-

Ochtrop, P., Hackenberger, C. P. R., & Unverzagt, C. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(3), 177-183. [Link]

-

Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(8), 3094-3099. [Link]

-

Wilson, K. J., & Hughes, G. J. (1982). Chemical modification of peptides by hydrazine. Biochemical Journal, 207(1), 53-59. [Link]

-

Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(30), 5537-5542. [Link]

-

Hofmann, K., & Yajima, H. (1961). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 26(10), 3472-3475. [Link]

-

Meza, F. A., & Kent, S. B. H. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

-

Hart, M. P., & Garner, P. (2010). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 12(14), 3340-3343. [Link]

-

Polyanichko, K., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. GFPP. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Bioconjugation - Wikipedia [en.wikipedia.org]

- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Trifluoroacetate (TFA) Counter-Ion in Peptide Development

Executive Summary: The TFA Paradox

In the lifecycle of a therapeutic peptide, trifluoroacetate (TFA) plays a dual, often contradictory role. It is the gold standard for synthesis and purification , acting as an indispensable ion-pairing agent that ensures sharp peak resolution during Reverse-Phase HPLC (RP-HPLC). Yet, in the biological context, it is a contaminant of concern , capable of skewing bioassays, altering secondary structures, and inducing cytotoxicity.[1]

This guide provides a rigorous technical analysis of the TFA counter-ion, detailing its origin, its impact on physicochemical and biological properties, and validated methodologies for its quantification and removal.[1]

The Origin: Why TFA is Ubiquitous

TFA is introduced at two critical junctures in Solid Phase Peptide Synthesis (SPPS):

-

Cleavage: High concentrations (90-95%) of TFA are used to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Low concentrations (0.1%) are used in the mobile phase of RP-HPLC.

The Ion-Pairing Mechanism

TFA acts as an ion-pairing reagent. Peptides are typically cationic at acidic pH. The trifluoroacetate anion (

-

Hydrophobic Effect: The trifluoromethyl group (

) is hydrophobic, interacting with the C18 stationary phase. -

Resolution: This interaction increases the retention of hydrophilic peptides, sharpening peak shape and improving resolution.

However, this strong interaction means TFA is not merely a solvent contaminant; it becomes the counter-ion of the final peptide salt. A peptide with 5 basic charges can theoretically carry 5 equivalents of TFA, leading to a salt content of 30-40% by weight.

Figure 1: The workflow of peptide synthesis showing where TFA is introduced and how it persists as the counter-ion.

Physicochemical and Biological Impact[1][2][3][4]

Cytotoxicity and In Vivo Toxicity

TFA is not biologically inert. Research indicates that TFA salts can exhibit significantly higher toxicity compared to acetate or hydrochloride salts.

-

Cellular Toxicity: In proliferation assays, TFA salts have been shown to inhibit cell growth or, conversely, artificially stimulate growth in specific cell lines (e.g., glioma cells), leading to false positives/negatives [1].

-

In Vivo Effects: High levels of TFA can lower the local pH upon reconstitution, potentially causing injection site irritation. More critically, TFA is a metabolic end-product of halothane and has been linked to liver toxicity in chronic exposure studies [2].

Spectral Interference

For structural biologists, TFA is a major interferent.

-

FTIR Spectroscopy: The carboxylate group of TFA absorbs strongly near 1670 cm⁻¹ . This overlaps directly with the Amide I band (1600–1700 cm⁻¹), which is critical for determining

-sheet and -

Circular Dichroism (CD): While less severe than in FTIR, TFA can alter the solution pH and ionic strength enough to induce conformational changes (e.g., unfolding) that do not reflect the peptide's native state in physiological buffers [4].

Comparative Analysis of Counter-Ions

The following table summarizes the trade-offs between the three most common peptide salt forms.

| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Hydrochloride (HCl) |

| Source | Standard SPPS/HPLC outcome | Ion exchange (IEX) | Ion exchange (IEX) or lyophilization |

| Solubility | High (due to ion pairing) | Moderate to High | Variable (can cause precipitation) |

| Toxicity | High (Cytotoxic, pH effects) | Low (Physiologically compatible) | Moderate (Acidic pH issues) |

| Spectral Interference | Severe (FTIR 1670 cm⁻¹) | Moderate | Low (Transparent in IR/CD) |

| Hygroscopicity | Moderate | High (Often sticky/deliquescent) | Moderate |

| Primary Use Case | Initial screening, analytical stds | Clinical/In Vivo studies | Crystallography, specific stability needs |

Analytical Quantification of TFA

Standard HPLC with UV detection cannot quantify TFA because the counter-ion elutes in the void volume or is transparent at 214/280 nm (unless derivatized). Two methods are validated for accurate quantification.[2]

Method A: Ion Chromatography (IC)

This is the industry standard for QC. It separates anions on an exchange column with conductivity detection.[3]

-

Sensitivity: High (ppm range).[2]

-

Selectivity: Can simultaneously quantify TFA, Acetate, Chloride, and Fluoride.

-

Protocol Note: Requires a specific anion-exchange column (e.g., Dionex IonPac) and suppressed conductivity detection to remove background noise [5].

Method B: 19F-NMR Spectroscopy

A highly specific method that detects the trifluoromethyl group.

-

Advantages: No column separation required; highly specific to TFA.

-

Protocol: Dissolve peptide in

. Use an internal standard (e.g., sodium trifluoroacetate) for integration. -

Limitation: Requires access to an NMR spectrometer with a fluorine probe [6].

Counter-Ion Exchange Protocols

To transition a peptide from a TFA salt to a biocompatible form (Acetate or HCl), simple dialysis is often insufficient due to the strong electrostatic interaction.

Protocol 1: HCl Lyophilization (Small Scale)

This method relies on the volatility of TFA and the stronger acidity of HCl to displace the trifluoroacetate anion.

-

Dissolution: Dissolve the peptide-TFA salt in 2–10 mM HCl (approx. 1 mg/mL). Caution: Higher HCl concentrations can degrade sensitive peptides (e.g., Asp-Pro cleavage).

-

Equilibration: Allow to stand for 1–5 minutes at room temperature.

-

Freeze & Dry: Freeze in liquid nitrogen and lyophilize.

-

Repetition: Repeat the cycle 2–3 times to ensure complete exchange.

-

Validation: Verify removal via IC or 19F-NMR.

Protocol 2: Anion Exchange Chromatography (Scale-Up)

For larger batches (>100 mg), resin-based exchange is more efficient.

-

Resin Prep: Use a strong anion exchange resin (quaternary ammonium). Wash resin with 1M Sodium Acetate (or NaCl) to load the desired counter-ion.

-

Equilibration: Wash resin with water until pH is neutral.

-

Loading: Dissolve peptide in water and load onto the column.

-

Elution: Elute with water. The peptide cation passes through, while the TFA anion is retained on the resin and exchanged for Acetate/Chloride.[4]

-

Lyophilization: Collect fractions and lyophilize.

Figure 2: Decision tree for selecting the appropriate counter-ion exchange methodology.

Regulatory Landscape (FDA)

The FDA considers the counter-ion an integral part of the drug substance.

-

Impurity Limits: While there is no single "TFA limit" for all peptides, the FDA generally requires justification for any impurity >0.5%. For TFA, due to its toxicity profile, lower limits may be enforced depending on the dosing frequency and route of administration [7].

-

Salt Form Change: Changing the counter-ion (e.g., TFA to Acetate) constitutes a change in the Drug Substance, requiring bridging studies to demonstrate bioequivalence, as solubility and stability may change [8].

References

-

Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. Link

-

Ma, T. G., et al. "Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells."[1] Journal of Toxicology and Environmental Health 31.2 (1990): 147-158. Link

-

Gaussier, H., et al. "Trifluoroacetic acid as a contaminant in purified proteins: inhibition of proliferation of osteoblasts and chondrocytes." American Journal of Physiology (1999). Link

-

Andrushchenko, V. V., et al. "Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides."[1] Journal of Peptide Science 13.1 (2007): 37-43. Link

-

Thermo Fisher Scientific. "Determination of Trifluoroacetic Acid (TFA) in Peptides." Application Note 115. Link

- Vlasak, J., et al. "Measurement of trifluoroacetic acid in peptides by 19F NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis (2011).

-

U.S. Food and Drug Administration (FDA). "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin." Guidance for Industry (2021). Link

-

Sichler, N., et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceuticals 16.3 (2023): 465. Link

Sources

Methodological & Application

Conditions for selective Cbz deprotection in the presence of other protecting groups

Executive Summary

The Benzyloxycarbonyl (Cbz or Z ) group is a cornerstone of amine protection in peptide and medicinal chemistry due to its stability against basic conditions and mild acidic environments. However, its removal—typically achieved via catalytic hydrogenolysis—often lacks orthogonality when substrates contain other reducible functionalities (alkenes, alkynes, benzyl ethers) or acid-sensitive groups (Boc).

This Application Note provides a validated decision matrix and detailed protocols for the selective deprotection of Cbz in the presence of challenging interfering groups. We move beyond standard textbook methods to include field-proven "poisoned" catalyst systems and novel Lewis acid-mediated strategies.

Strategic Selection Guide

The choice of deprotection method is dictated by the "Interfering Group" —the moiety that must remain intact while Cbz is removed.

Decision Matrix: Cbz Deprotection Strategy

Caption: Decision tree for selecting the optimal Cbz deprotection protocol based on substrate functionality.

Mechanistic Insights

Hydrogenolysis vs. Acidolysis[1][2]

-

Hydrogenolysis (Pd/C + H₂): The mechanism involves the adsorption of the benzyl ring onto the Palladium surface, followed by oxidative insertion of Pd into the benzylic C-O bond. This generates toluene and a carbamic acid, which spontaneously decarboxylates.[1]

-

Selectivity Issue: Benzyl ethers (Bn-OR) share this mechanism. To differentiate them, we must exploit the subtle difference in adsorption kinetics. Cbz is generally cleaved faster than Benzyl ethers. Adding a "poison" (like pyridine) occupies the most active catalyst sites, retarding the difficult Bn-ether cleavage while permitting the facile Cbz cleavage.

-

-

Lewis Acidolysis (AlCl₃/HFIP): This non-reductive method relies on the coordination of AlCl₃ to the carbonyl oxygen of the carbamate. The highly ionizing solvent HFIP (Hexafluoroisopropanol) stabilizes the resulting carbocation-like transition state, facilitating cleavage without touching reducible groups like alkenes.

Detailed Protocols

Protocol A: Catalytic Hydrogenolysis (Reductive)

A1: Standard Conditions (Keeps Boc, Fmoc; Removes Cbz)

Best for: Simple substrates or those with acid-sensitive groups (Boc).

-

Preparation: Dissolve the substrate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

-

Note: Ethyl acetate can be used if solubility is poor, but alcohols are faster.

-

-

Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate mass).

-

Safety: Add the catalyst wet (as a slurry in toluene or water) or under an inert blanket (Ar/N₂) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (RT).

-

Monitoring: Reaction is typically complete in 1–4 hours.[2] Monitor by TLC/LC-MS.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield the free amine.

A2: "Poisoned" Selective Conditions (Keeps Benzyl Ethers; Removes Cbz)

Best for: Substrates containing Benzyl ethers (Bn-OR) that must be preserved.

-

Preparation: Dissolve substrate (1.0 equiv) in EtOH.

-

Poisoning: Add Pyridine (5.0 equiv) or Ammonia (trace) to the solution before adding the catalyst.

-

Catalyst Addition: Add 10% Pd/C (10-20 wt%).

-

Reaction: Stir under H₂ balloon at RT.

-

Time: Reaction will be slower than Protocol A1 (expect 4–12 hours).

-

-

Workup: Filter through Celite. The pyridine is removed during evaporation or by a dilute acidic wash (if the product amine allows).

Protocol B: Lewis Acid Mediated (Non-Reductive)

B1: AlCl₃ / HFIP System (Keeps Alkenes/Alkynes; Removes Cbz)

Best for: Substrates with C=C bonds, N-O bonds, or other reducible groups incompatible with H₂. Warning: This condition may remove Boc groups.

-

Reagents: Anhydrous Aluminum Chloride (AlCl₃) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

-

Procedure:

-

Dissolve N-Cbz substrate (1.0 equiv) in HFIP (4 mL per mmol).

-

Add AlCl₃ (3.0 equiv) in one portion at RT.[6]

-

Observation: The mixture may form a suspension.

-

-

Reaction: Stir at RT for 2–16 hours.

-

Quench: Dilute with DCM (dichloromethane) and quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Transfer Hydrogenation (Mild & Tunable)

C1: Pd/C + Triethylsilane (TES)

Best for: Precise control without H₂ gas cylinders. Can be tuned for selectivity.

-

Reagents: 10% Pd/C, Triethylsilane (TES), Methanol.

-

Procedure:

-

Selectivity Tuning:

-

To Keep Benzyl Ethers: Add Triethylamine (Et₃N) (1.0 equiv) to the mixture. The combination of TES/Pd(OAc)₂/Et₃N has been reported to be highly selective for Cbz over Benzyl ethers [3].

-

Summary of Conditions

| Target: Remove Cbz | Presence of Group | Recommended Protocol | Key Reagent |

| Standard | Boc | A1 (Hydrogenolysis) | H₂, Pd/C |

| Selective | Benzyl Ether | A2 (Poisoned H₂) | H₂, Pd/C, Pyridine |

| Selective | Alkene / Alkyne | B1 (Lewis Acid) | AlCl₃ / HFIP |

| Selective | Fmoc | B1 or A1 | AlCl₃ or H₂ |

References

-

Sajiki, H. (1995).[11] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases. Tetrahedron Letters.[12] Link

-

Vinayagam, V., et al. (2024).[4][11][12] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[6][4][9][12] Journal of Organic Chemistry.[12][13] Link

-

Mandal, P. K., & McMurray, J. S. (2007).[5][11] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry.[6][12][13] Link

-

Coleman, R. S., et al. (2004).[14] Selective Cleavage of Benzyl Ethers, Esters, and Carbamates.[5][7][14] Organic Letters. Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 5. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. researchgate.net [researchgate.net]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Post-Synthetic Modification of Peptides Using the Hydrazido Group

[1]

Executive Summary

The hydrazido group (–CONHNH₂) has emerged as a versatile, high-fidelity handle in modern peptide chemistry. Unlike the highly reactive and hydrolytically unstable thioesters used in early Native Chemical Ligation (NCL), peptide hydrazides are shelf-stable, easily synthesized via standard Fmoc-SPPS, and orthogonal to most protecting groups. This guide details the two primary post-synthetic modifications of peptide hydrazides: (1) Oxidative activation for Native Chemical Ligation (protein synthesis) and (2) Hydrazone ligation (bioconjugation/labeling).

Strategic Advantages of Hydrazide Chemistry

-

Orthogonality: Hydrazides tolerate standard Fmoc deprotection (piperidine) and acidic cleavage (TFA) conditions, provided the correct resin strategy is used.

-

Shelf Stability: Peptide hydrazides can be stored as lyophilized powders for months without degradation, unlike peptide thioesters which are prone to hydrolysis.

-

Dual Functionality:

-

Route A (NCL): Activation with NaNO₂ converts the hydrazide to an acyl azide, which acts as a "cryptic" thioester.

-

Route B (Conjugation): Reaction with aldehydes/ketones yields hydrazones, ideal for site-specific labeling.

-

Part 1: Synthesis of Peptide Hydrazides (The Foundation)

Reliable post-synthetic modification begins with high-quality starting material. The direct hydrazinolysis of esters (e.g., Wang resin) is often discouraged due to racemization risks and side reactions with Asp/Glu/Asn. The Fmoc-SPPS on Hydrazine-Loaded 2-Chlorotrityl Chloride (2-CTC) Resin is the industry gold standard.

Protocol A: Preparation of Peptide Hydrazide via 2-CTC Resin[2]

Reagents:

-

2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)

-

Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)[1]

-

N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

-

Resin Loading:

-

Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.

-

Prepare a solution of 5% (v/v) hydrazine monohydrate in DMF/DCM (1:1). Note: Use a large excess to prevent cross-linking.

-

Add solution to resin; react for 30–60 min at room temperature (RT).

-

Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to quench unreacted chloride sites (10 min).

-

Wash: DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum.

-

-

Peptide Assembly (Fmoc-SPPS):

-

Couple the first amino acid (Fmoc-AA-OH) using standard HATU/DIPEA activation.

-

Critical: The hydrazide nitrogen is less nucleophilic than an amine; ensure the first coupling is efficient (double couple if necessary).

-

Proceed with standard Fmoc cycles.[2]

-

-

Cleavage:

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

-

Note: The hydrazide group is protonated and stable in TFA.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Part 2: Native Chemical Ligation (NCL) via Hydrazide Activation

This method allows the ligation of two unprotected peptide segments to form a native amide bond.[3] It relies on the in situ conversion of the hydrazide to an acyl azide, followed by thiolysis to generate a thioester.

Mechanism of Action[4][5]

The hydrazide is oxidized by nitrous acid (generated from NaNO₂) to an acyl azide. This intermediate is highly reactive but can be intercepted by a thiol (e.g., MPAA) to form a thioester, which then undergoes transthioesterification with an N-terminal cysteine peptide.

Figure 1: Mechanistic pathway for Hydrazide-based Native Chemical Ligation.[3] The stable hydrazide is activated to a transient acyl azide, converted to a reactive thioester, and ligated to a cysteine-bearing peptide.

Protocol B: "One-Pot" Ligation[6]

Reagents:

-

Ligation Buffer: 6 M Guanidine[3]·HCl (Gdn[4]·HCl), 0.2 M Na₂HPO₄, pH 3.0.

-

Activation: 0.5 M NaNO₂ (freshly prepared in water).

-

Thiol Additive: 4-Mercaptophenylacetic acid (MPAA).[3]

-

Quench/Ligation: 0.2 M Na₂HPO₄, pH 7.0 buffer containing 6 M Gdn·HCl.

Step-by-Step Workflow:

-

Activation (Acyl Azide Formation):

-

Dissolve Peptide Hydrazide (1–2 mM) in Ligation Buffer (pH 3.0) .

-

Cool solution to –10°C (ice-salt bath).

-

Add NaNO₂ (10 equivalents). Stir for 20 min.

-

Checkpoint: Verify hydrazide consumption by LC-MS (mass shift: –15 Da, –NHNH₂ to –N₃).

-

-

Thiolysis (Thioester Formation):

-

Add MPAA (50 equivalents) to the reaction.

-

Adjust pH to 7.0 immediately using dilute NaOH or concentrated phosphate buffer.

-

Observation: The solution may turn slightly yellow/pink due to MPAA oxidation products. The acyl azide rapidly converts to the MPAA-thioester.

-

-

Ligation:

Part 3: Hydrazone Ligation for Bioconjugation

Hydrazides react specifically with aldehydes or ketones to form hydrazones. This is widely used for PEGylation, fluorescent labeling, or antibody-drug conjugates (ADCs).

Protocol C: Aniline-Catalyzed Hydrazone Ligation

Reagents:

-

Buffer: 0.1 M Sodium Acetate or Phosphate, pH 4.5–6.0.

-

Catalyst: Aniline (100 mM) or m-Phenylenediamine (mPDA, 50 mM).[5]

-

Aldehyde Source: Benzaldehyde-PEG, Fluorescein-aldehyde, or oxidized glycoprotein.

Step-by-Step Workflow:

-

Preparation:

-

Dissolve Peptide Hydrazide (100 µM) and Aldehyde Partner (100–500 µM) in the buffer.

-

-

Catalysis:

-

Add Aniline to a final concentration of 100 mM.[6]

-

Why Aniline? It forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the hydrazide (nucleophilic catalysis).

-

-

Incubation:

-

React at RT for 2–16 hours.

-

Optimization: For stable conjugates, the hydrazone can be reduced to a hydrazine using NaCNBH₃ (sodium cyanoborohydride), though this makes the modification irreversible.

-

Figure 2: Aniline-catalyzed hydrazone ligation. Aniline acts as a nucleophilic catalyst, accelerating the reaction rate by orders of magnitude at acidic pH.

Data Summary & Comparison

| Feature | NCL (Ligation) | Hydrazone (Bioconjugation) |

| Reaction pH | pH 3.0 (Activation) → pH 7.0 (Ligation) | pH 4.5 – 6.0 |

| Key Reagents | NaNO₂, MPAA, Gdn·HCl | Aniline (Catalyst), Aldehyde |

| Bond Formed | Native Amide (–CONH–) | Hydrazone (–CONHN=CH–) |

| Stability | Permanent (Covalent) | Reversible (pH dependent) |

| Primary Use | Total Protein Synthesis | Labeling, PEGylation |

Troubleshooting & Optimization (Expert Insights)

-

Temperature Control (NCL):

-

Issue: Side reactions during activation.

-

Solution: Strictly maintain –10°C to –20°C during the NaNO₂ step. If the temperature rises, the azide can decompose to an isocyanate (Curtius rearrangement), truncating the peptide.

-

-

Oxidation Management:

-

Issue: Methionine or Tryptophan oxidation during NaNO₂ treatment.

-

Solution: Add free Tryptophan or Methionine to the buffer as scavengers during activation. Minimize exposure time to nitrous acid (max 20 min).

-

-

Catalyst Toxicity (Bioconjugation):

-

Issue: Aniline is toxic and can be difficult to remove.

-

Solution: Use m-phenylenediamine (mPDA) as a more potent, water-soluble alternative, or perform extensive dialysis/size-exclusion chromatography post-reaction.

-

References

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation.[7] Angewandte Chemie International Edition. Link

-

Zheng, J. S., et al. (2013). Robust Chemical Synthesis of Proteins by Hydrazide-Based Native Chemical Ligation. Nature Protocols. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

-

Flood, D. T., et al. (2018). Stronger, Faster, and More Stable: Oxidative Nucleophilic Catalysis of Hydrazone and Oxime Formation. ACS Central Science. Link

-

Fang, G. M., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie. Link

Sources

- 1. rsc.org [rsc.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]